molecular formula C14H15N5O6S2 B15095139 (5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid

(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid

Cat. No.: B15095139
M. Wt: 413.4 g/mol
InChI Key: RUZZQEIIEDMRPD-AZAIQXGHSA-N
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Description

2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- (9CI) is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- typically involves multi-step organic reactions. One common method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions must be carefully controlled to ensure the correct formation of the thiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is becoming increasingly popular . These methods not only reduce environmental impact but also improve the overall efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Piperidine, potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazine derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to its therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8+

InChI Key

RUZZQEIIEDMRPD-AZAIQXGHSA-N

Isomeric SMILES

C/C=C/1\CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)/C(=N/O)/C2=CSC(=N2)N

Canonical SMILES

CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N

Origin of Product

United States

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